1-(4-Bromo-3-methylphenyl)-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromo-3-methylphenyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-8-7-9(3-4-10(8)11)13-6-2-5-12-13/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVREJGACKLFDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=CC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701283139 | |
| Record name | 1-(4-Bromo-3-methylphenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701283139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858523-45-2 | |
| Record name | 1-(4-Bromo-3-methylphenyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=858523-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromo-3-methylphenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701283139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 4 Bromo 3 Methylphenyl 1h Pyrazole
General Strategies for Pyrazole (B372694) Ring Formation
The construction of the pyrazole ring is a cornerstone of synthesizing compounds like 1-(4-bromo-3-methylphenyl)-1H-pyrazole. Several robust methods are available, primarily involving the reaction of a binucleophilic hydrazine derivative with a suitable three-carbon electrophilic partner.
Cyclocondensation Reactions with Hydrazines
The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govbeilstein-journals.org This approach, often referred to as the Knorr pyrazole synthesis, offers a straightforward route to a diverse range of pyrazole derivatives.
The reaction of a substituted phenylhydrazine with an aldehyde or ketone first forms a phenylhydrazone, which then isomerizes to an enamine. Following protonation, a google.comgoogle.com-sigmatropic rearrangement occurs, leading to the formation of the pyrazole ring. nih.govwikipedia.org
| Reactant 1 | Reactant 2 | Conditions | Product |
| (4-Bromo-3-methylphenyl)hydrazine | Malondialdehyde (or equivalent) | Acidic (e.g., HCl, H₂SO₄) | This compound |
| (4-Bromo-3-methylphenyl)hydrazine | 1,1,3,3-Tetramethoxypropane | Acidic | This compound |
1,3-Dipolar Cycloaddition Approaches
A powerful and versatile alternative for constructing the pyrazole ring is through a [3+2] cycloaddition reaction, a type of 1,3-dipolar cycloaddition. This method involves the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, diazo compounds or nitrile imines are commonly used as the 1,3-dipole, which react with alkynes or alkenes.
Specifically, the reaction of a diazo compound, generated in situ from a tosylhydrazone, with an alkyne can lead to the formation of a pyrazole ring. organic-chemistry.orgrsc.org Another approach involves the cycloaddition of sydnones with alkynes. acs.org These methods can offer high regioselectivity in the formation of the pyrazole core. The synthesis of 1-aryl-3,4-diaryl-1H-pyrazoles can be achieved through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes under mild conditions. rsc.org
Multi-component Reaction Pathways
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, provide an efficient and atom-economical route to complex molecules like substituted pyrazoles. beilstein-journals.org These reactions often proceed through a cascade of elementary steps, forming multiple bonds in one pot.
For the synthesis of 1-arylpyrazoles, a three-component reaction can be devised involving an arylhydrazine, a 1,3-dicarbonyl compound, and another component that gets incorporated into the final structure. One-pot, three-component syntheses of polysubstituted pyrazoles have been developed using cyclic β-diketones, arylglyoxals, and arylhydrazones. beilstein-journals.org Another MCR approach involves the condensation of active methylene reagents, phenylisothiocyanate, and a substituted hydrazine. nih.gov
Regioselective Construction of 1-Arylpyrazole Scaffolds
A critical aspect of synthesizing this compound is ensuring the correct regiochemical outcome, specifically the attachment of the 4-bromo-3-methylphenyl group to the N1 position of the pyrazole ring.
When unsymmetrical 1,3-dicarbonyl compounds are used in cyclocondensation reactions with substituted hydrazines, a mixture of two regioisomeric pyrazoles can be formed. However, by carefully selecting the reaction conditions and the nature of the substituents on both the hydrazine and the dicarbonyl compound, a high degree of regioselectivity can often be achieved. For instance, the reaction of arylhydrazines with 1,3-bis(het)arylmonothio-1,3-diketones has been shown to proceed with high regioselectivity. nih.gov
Alternatively, direct N-arylation of a pre-formed pyrazole ring with a suitable aryl halide, such as 1-bromo-4-iodo-2-methylbenzene or 4-bromo-1-fluoro-2-methylbenzene, can provide a regioselective route to the desired 1-arylpyrazole. Copper- or palladium-catalyzed cross-coupling reactions, such as the Ullmann condensation or the Buchwald-Hartwig amination, are powerful methods for forming the N-aryl bond. mdpi.com The choice of ligands and reaction conditions is crucial for achieving high yields and selectivity.
Strategic Introduction of Halogen and Alkyl Substituents on the Phenyl Moiety
The synthesis of the target compound requires the presence of a bromine atom at the para-position and a methyl group at the meta-position of the phenyl ring attached to the pyrazole. These substituents can either be present in the starting materials or introduced at a later stage of the synthesis.
The most convergent approach involves starting with a pre-functionalized phenyl derivative, such as 4-bromo-3-methylaniline (B1294692). This aniline (B41778) can be converted into the corresponding (4-bromo-3-methylphenyl)hydrazine, which is then used in a cyclocondensation reaction to form the pyrazole ring.
Synthetic Approaches for Bromination at the Para-Position of the Phenyl Ring
Direct bromination of a 3-methylphenyl-substituted pyrazole could potentially lead to a mixture of isomers, with bromination occurring at the ortho and para positions relative to the activating pyrazole ring. Therefore, a more controlled approach is generally preferred.
A common strategy is to start with a commercially available or readily synthesized substituted aniline. For instance, the synthesis of the key intermediate, 4-bromo-3-methylaniline, can be achieved through various routes. One method involves the bromination of 3-methylaniline. To control the regioselectivity and avoid multiple brominations, a protecting group for the amino function is often employed. For example, the amino group can be acetylated to form 3-methylacetanilide, which is then brominated. The acetyl group directs the incoming bromine to the para position. Subsequent hydrolysis of the acetamide furnishes 4-bromo-3-methylaniline.
| Starting Material | Reagent 1 | Reagent 2 | Product |
| 3-Methylaniline | Acetic anhydride | Bromine | 4-Bromo-3-methylaniline |
| 3-Methylacetanilide | Bromine | H₂O/H⁺ | 4-Bromo-3-methylaniline |
This precursor, 4-bromo-3-methylaniline, can then be diazotized and reduced to form (4-bromo-3-methylphenyl)hydrazine, the key building block for the subsequent pyrazole synthesis.
Methodologies for Incorporation of the Methyl Group
The incorporation of the methyl group at the 3-position of the 4-bromophenyl moiety is typically achieved by utilizing a starting material that already contains the methyl group in the desired position relative to other functional groups. The primary precursor for the phenyl portion of the target molecule is 4-bromo-3-methylaniline. Synthetic strategies are therefore focused on the efficient preparation of this key intermediate.
Several routes to 4-bromo-3-methylaniline exist, starting from commercially available toluidine or nitrotoluene derivatives.
Bromination of m-Toluidine: One direct approach involves the electrophilic bromination of 3-methylaniline (m-toluidine). The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. Bromination of m-toluidine can yield the desired 4-bromo-3-methylaniline, although careful control of reaction conditions is necessary to manage selectivity and prevent the formation of poly-brominated products.
Reduction of a Nitrotoluene Precursor: A common and highly effective method begins with a nitrotoluene derivative, where the nitro group is later reduced to form the aniline. The synthesis starts with 2-bromo-5-nitrotoluene. This compound undergoes catalytic hydrogenation to reduce the nitro group to an amine. Raney nickel is a frequently used catalyst for this transformation, which proceeds under a hydrogen atmosphere. This method is advantageous due to the high yields and purity of the resulting 4-bromo-3-methylaniline. chemicalbook.comchemicalbook.com
Bromination followed by Reduction: An alternative strategy involves the bromination of 4-nitrotoluene. The reaction is carried out using bromine in the presence of a catalyst like iron powder at elevated temperatures. This yields 2-bromo-4-nitrotoluene, which is then reduced to 3-bromo-4-methylaniline. google.com This approach places the bromo and nitro groups in the correct orientation for subsequent reduction to the desired aniline.
The following table summarizes these synthetic pathways for the key precursor, highlighting the incorporation of the methyl group from the start of the synthesis.
Table 1: Synthetic Routes to 4-Bromo-3-methylaniline
| Starting Material | Key Transformation(s) | Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 2-Bromo-5-nitrotoluene | Nitro group reduction | Raney Ni, H2 (30 psi), Methanol | 4-Bromo-3-methylaniline | 99% chemicalbook.com |
Advanced Synthetic Transformations from Precursors of this compound
The primary precursor for the direct synthesis of this compound is (4-bromo-3-methylphenyl)hydrazine. chemimpex.com This hydrazine is typically synthesized from 4-bromo-3-methylaniline through a two-step diazotization and reduction sequence.
Diazotization: 4-bromo-3-methylaniline is treated with a source of nitrous acid, such as sodium nitrite in the presence of a strong mineral acid (e.g., hydrochloric acid), at low temperatures (0–5 °C). This reaction converts the primary amino group into a diazonium salt.
Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. Common reducing agents for this transformation include sodium sulfite or stannous chloride.
Once (4-bromo-3-methylphenyl)hydrazine is obtained, the final pyrazole ring is constructed via cyclocondensation with a suitable three-carbon electrophile. The Knorr pyrazole synthesis and related methods are the most common approaches. chim.it This involves the reaction of the phenylhydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent (e.g., α,β-unsaturated ketones, acetylenic ketones). The reaction typically proceeds in a solvent like ethanol or acetic acid, sometimes with acid catalysis, to yield the final 1-phenylpyrazole product. nih.govmdpi.comresearchgate.net
Table 2: General Pyrazole Synthesis from (4-Bromo-3-methylphenyl)hydrazine
| Reactant A | Reactant B (1,3-Dielectrophile) | General Conditions | Product |
|---|---|---|---|
| (4-Bromo-3-methylphenyl)hydrazine | 1,3-Diketone (e.g., Acetylacetone) | Ethanol or Acetic Acid, Reflux | 1-(4-Bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazole |
| (4-Bromo-3-methylphenyl)hydrazine | β-Ketoester (e.g., Ethyl acetoacetate) | Ethanol, Acid catalyst, Reflux | 1-(4-Bromo-3-methylphenyl)-3-methyl-1H-pyrazol-5(4H)-one |
| (4-Bromo-3-methylphenyl)hydrazine | Malondialdehyde or equivalent | Acid catalyst | This compound |
Advanced transformations can be performed on the aniline precursor before its conversion to the hydrazine and subsequent cyclization. The bromo-substituent on 4-bromo-3-methylaniline provides a reactive handle for various transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki coupling can be employed to introduce new aryl or alkyl groups at the 4-position. A study demonstrated the arylation of a related N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide via a Suzuki coupling reaction using a palladium catalyst. mdpi.com This principle could be applied to 4-bromo-3-methylaniline itself (after appropriate protection of the amino group) to synthesize diverse 1-(3-methyl-[1,1'-biphenyl]-4-yl)-1H-pyrazole derivatives following the standard hydrazine formation and cyclization sequence. Such transformations allow for the synthesis of a library of complex pyrazole compounds from a common, readily accessible precursor.
Chemical Reactivity and Derivatization of 1 4 Bromo 3 Methylphenyl 1h Pyrazole
Electrophilic and Nucleophilic Substitution Patterns of the Pyrazole (B372694) Nucleus
The pyrazole ring is an electron-rich aromatic heterocycle, making it susceptible to electrophilic substitution. The position of substitution is directed by the substituents on the ring. In 1-(4-bromo-3-methylphenyl)-1H-pyrazole, the phenyl group at the N1 position is electron-withdrawing, which deactivates the pyrazole ring towards electrophilic attack compared to N-unsubstituted pyrazoles. However, substitution is still possible under appropriate conditions. Electrophilic substitution on the pyrazole ring typically occurs at the C4 position due to the directing effects of the two nitrogen atoms. When the C4 position is occupied, as is the case with a bromo substituent in some related pyrazoles, electrophilic attack can be directed to the C3 or C5 positions.
Reactivity Profiles of the Bromo-Substituent
The bromo substituent on the phenyl ring is a key functional group that opens up a wide array of synthetic transformations.
Halogen-Metal Exchange Reactions
Halogen-metal exchange is a powerful tool for the functionalization of aryl halides. wikipedia.org Treating this compound with a strong base, such as an organolithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures, can lead to the exchange of the bromine atom for a lithium atom. tcnj.edu This generates a highly reactive aryllithium intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups at the 4-position of the phenyl ring. The reaction is typically performed at very low temperatures (e.g., -78 °C or -100 °C) to prevent side reactions. tcnj.edu The generated organometallic intermediate is a potent nucleophile and can react with electrophiles such as aldehydes, ketones, carbon dioxide, and alkyl halides.
Table 1: Examples of Halogen-Metal Exchange and Subsequent Electrophilic Quench
| Electrophile | Product |
| Dimethylformamide (DMF) | 4-(1H-pyrazol-1-yl)-2-methylbenzaldehyde |
| Carbon dioxide (CO2) | 4-(1H-pyrazol-1-yl)-2-methylbenzoic acid |
| Acetone | 2-(4-(1H-pyrazol-1-yl)-2-methylphenyl)propan-2-ol |
This table presents hypothetical products based on known reactivity patterns of similar compounds.
Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The bromo substituent is an excellent handle for transition-metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. nih.govnih.gov This reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a base. nih.govnih.gov This method is highly efficient for the formation of C-C bonds and allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, and alkyl groups at the position of the bromine atom.
The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling. A variety of palladium sources and ligands have been shown to be effective for the coupling of bromo-substituted heterocycles. nih.gov
Table 2: Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh3)4 | - | Na2CO3 | Toluene/Ethanol/Water | 80-100 |
| Pd(OAc)2 | SPhos | K3PO4 | Dioxane/Water | 100 |
| PdCl2(dppf) | - | K2CO3 | DMF | 90 |
This table provides examples of commonly used conditions for Suzuki-Miyaura reactions involving aryl bromides.
Transformations of the Methylphenyl Moiety
The methyl group on the phenyl ring can also be a site for chemical modification, although it is generally less reactive than the bromo substituent. Under radical conditions, for instance, using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide, the methyl group can undergo benzylic bromination. This introduces a new reactive handle for further nucleophilic substitutions or elimination reactions.
Furthermore, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. This transformation, however, might require harsh conditions that could potentially affect the pyrazole ring or the bromo substituent.
Investigation of Substituent Effects on Reaction Mechanisms and Selectivity
The electronic and steric properties of the substituents on both the pyrazole and phenyl rings play a significant role in dictating the reactivity and selectivity of the reactions.
Pyrazole Ring: The 1-phenyl group is electron-withdrawing, which deactivates the pyrazole ring towards electrophilic attack. The position of any potential electrophilic substitution on the pyrazole ring would be influenced by the directing effect of the two nitrogen atoms.
Phenyl Ring: The bromo and methyl substituents on the phenyl ring influence its reactivity. The bromo group is deactivating and ortho, para-directing for electrophilic aromatic substitution, although such reactions are less common than cross-coupling at the C-Br bond. The methyl group is activating and ortho, para-directing. In the context of the Suzuki-Miyaura coupling, the electronic nature of the substituents on the boronic acid partner can also influence the reaction rate and yield. nih.gov
The interplay of these substituent effects allows for a degree of control over the regioselectivity of various transformations, making this compound a valuable building block in the synthesis of more complex molecules.
Spectroscopic and Structural Elucidation of 1 4 Bromo 3 Methylphenyl 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
The ¹H NMR spectrum of 1-(4-Bromo-3-methylphenyl)-1H-pyrazole would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) of these signals, reported in parts per million (ppm), are influenced by the electron density around the proton. The integration of the signals would correspond to the number of protons, and the splitting patterns (multiplicity) would reveal information about neighboring protons.
For the pyrazole (B372694) ring, three signals corresponding to the protons at positions 3, 4, and 5 would be anticipated. The protons on the 4-bromo-3-methylphenyl ring would also produce a characteristic set of signals in the aromatic region of the spectrum, along with a singlet for the methyl group protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
|---|---|---|---|
| Pyrazole-H3 | ~7.5-8.0 | Doublet | ~1.5-2.5 |
| Pyrazole-H4 | ~6.3-6.8 | Triplet | ~2.0-3.0 |
| Pyrazole-H5 | ~7.8-8.3 | Doublet | ~2.5-3.5 |
| Phenyl-H2' | ~7.6-8.0 | Singlet or narrow doublet | - |
| Phenyl-H5' | ~7.4-7.8 | Doublet | ~8.0-9.0 |
| Phenyl-H6' | ~7.2-7.6 | Doublet of doublets | ~8.0-9.0, ~2.0-2.5 |
Note: The predicted values are based on the analysis of similar compounds and are for illustrative purposes only. Actual experimental values may vary.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon atom (e.g., aromatic, aliphatic, part of a heterocyclic ring).
For this compound, signals would be expected for the three carbons of the pyrazole ring, the six carbons of the substituted phenyl ring, and the single carbon of the methyl group.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Pyrazole-C3 | ~138-142 |
| Pyrazole-C4 | ~106-110 |
| Pyrazole-C5 | ~128-132 |
| Phenyl-C1' | ~138-142 |
| Phenyl-C2' | ~130-134 |
| Phenyl-C3' | ~135-139 |
| Phenyl-C4' (C-Br) | ~118-122 |
| Phenyl-C5' | ~132-136 |
| Phenyl-C6' | ~125-129 |
Note: The predicted values are based on the analysis of similar compounds and are for illustrative purposes only. Actual experimental values may vary.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the complete structural assignment. A COSY spectrum would reveal proton-proton coupling networks, helping to connect adjacent protons within the pyrazole and phenyl rings. An HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the signals in both the ¹H and ¹³C NMR spectra.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations within the aromatic and pyrazole rings, and the C-Br stretching vibration.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000-3100 |
| Methyl C-H Stretch | 2850-2960 |
| C=C and C=N Aromatic Ring Stretching | 1450-1600 |
| C-N Stretching | 1300-1380 |
Note: The predicted values are based on characteristic absorption frequencies for these functional groups.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound (C₁₀H₉BrN₂), the high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
The fragmentation pattern would likely involve the loss of the bromine atom, the methyl group, and cleavage of the bond between the pyrazole and phenyl rings, providing further confirmation of the structure.
Comparative Spectroscopic Analysis with Analogous Halogenated Pyrazoles
The structural characterization of this compound is achieved through a comprehensive analysis of its spectroscopic data, which becomes more insightful when compared with its halogenated analogs. The electronic properties of the halogen (F, Cl, Br, I) and its position on the phenyl ring significantly influence the spectral characteristics of the molecule. This comparative approach allows for a detailed understanding of structure-property relationships within this class of compounds.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of this compound, distinct signals are expected for the pyrazole and phenyl ring protons. The pyrazole protons typically appear as three signals: a doublet of doublets for H-4, and two triplets for H-3 and H-5, with H-5 generally being the most deshielded. The phenyl ring protons will present a more complex pattern due to their substitution.
The introduction of different halogens onto the phenyl ring at position 4 induces predictable shifts in the proton resonances. The electronegativity of the halogen (F > Cl > Br > I) is a key factor; a more electronegative halogen will exert a stronger deshielding effect on adjacent protons. For instance, in 1-(4-fluorophenyl)-1H-pyrazole, the protons ortho to the fluorine atom would be expected at a higher chemical shift compared to the analogous protons in the bromo- or iodo-derivatives. nih.gov Conversely, the increasing size and polarizability down the halogen group can also influence the electronic environment.
The protons of the pyrazole ring itself are also sensitive to the nature of the substituent on the N-phenyl ring. mdpi.com An electron-withdrawing group on the phenyl ring tends to deshield the pyrazole protons. The effect of the halogen at the para-position of the phenyl ring on the pyrazole protons is transmitted through the nitrogen atom, leading to subtle but discernible shifts in their resonance frequencies. For example, data from related compounds show that the pyrazole H-4 proton in 1-(4-chlorophenyl) derivatives appears at a specific resonance, which can be compared to the bromo and fluoro analogs to establish a trend. rsc.orgspectrabase.com
Interactive Data Table: Comparative ¹H NMR Chemical Shifts (δ, ppm) for 1-(4-Halophenyl)-1H-pyrazole Analogs
| Compound | Pyrazole H-3 | Pyrazole H-4 | Pyrazole H-5 | Aromatic Protons | Reference |
| This compound (Expected) | ~7.7 | ~6.5 | ~7.9 | ~7.3-7.8 | - |
| 1-(4-Bromophenyl)-3,5-diethyl-1H-pyrazole | - | 6.05 | - | 7.29 (d), 7.55 (d) | rsc.org |
| 1-(4-Chlorophenyl)-3,5-diethyl-1H-pyrazole | - | 6.01 | - | 7.31-7.41 (m) | rsc.org |
| 3-(2-Fluorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole | - | - | - | 6.72-7.98 (m) | rsc.org |
| 1-(4-Iodophenyl)-1H-pyrazole | 7.7 | 6.5 | 8.2 | 7.5 (d), 7.8 (d) | biosynth.comfishersci.canih.gov |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides valuable information on the carbon framework. The chemical shifts of the pyrazole ring carbons (C-3, C-4, C-5) are influenced by the substituent on the nitrogen atom. For this compound, the carbon atom attached to the bromine (C-4 of the phenyl ring) will be significantly shielded due to the "heavy atom effect," a phenomenon observed with bromine and iodine.
When comparing with other halogens, this effect is less pronounced for chlorine and virtually absent for fluorine. policija.si Instead, for a fluoro-substituted analog like 1-(4-fluorophenyl)-1H-pyrazole, the C-F coupling is a key diagnostic feature, with the carbon attached to fluorine appearing as a doublet with a large coupling constant (¹JCF). semanticscholar.org The chemical shift of the carbon bearing the halogen (C-X) generally shifts downfield from iodine to fluorine. Research on halogenated pyrazoles has confirmed the influence of different halogens on the carbon signals of the pyrazole ring. nih.gov
The signals for the pyrazole carbons in related compounds, such as 1-(4-bromophenyl)-3,5-diethyl-1H-pyrazole, have been identified and provide a basis for comparison. rsc.org The C-3 and C-5 carbons are typically found further downfield than the C-4 carbon. The electronic nature of the halogen on the phenyl ring modulates the electron density on the pyrazole ring, causing shifts in these carbon resonances.
Interactive Data Table: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Halogenated Phenylpyrazole Analogs
| Compound | Pyrazole C-3 | Pyrazole C-4 | Pyrazole C-5 | Phenyl C-X | Reference |
| This compound (Expected) | ~140 | ~108 | ~128 | ~123 | - |
| 1-(4-Bromophenyl)-3,5-diethyl-1H-pyrazole | 151.8 | 107.0 | 147.7 | 119.2 | rsc.org |
| 1-(4-Chlorophenyl)-3,5-diethyl-1H-pyrazole | 154.5 | 103.5 | 145.4 | 127.8 | rsc.org |
| 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole | 161.2 | 82.0 | 127.8 | - | mdpi.com |
| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | ~148 | 108.9 | ~142 | ~162 (d, ¹JCF ≈ 245 Hz) | semanticscholar.org |
Infrared (IR) Spectroscopy
The C-X (halogen) stretching frequency is a key diagnostic feature. The C-F bond vibration appears at a higher frequency (typically 1250-1000 cm⁻¹) compared to the C-Cl (850-550 cm⁻¹), C-Br (600-500 cm⁻¹), and C-I (around 500 cm⁻¹) bonds. semanticscholar.org Therefore, comparing the low-frequency region of the IR spectra of these analogs allows for the direct identification of the halogen present.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak would exhibit a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks (M⁺ and M⁺+2) of nearly equal intensity. researchgate.net
This isotopic signature is distinct from that of chloro-analogs, which show an M⁺ and M⁺+2 pattern in a 3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes. Fluoro- and iodo-analogs are monoisotopic (¹⁹F and ¹²⁷I, respectively), and thus show a single molecular ion peak. The fragmentation of phenylpyrazoles often involves the cleavage of the pyrazole ring or the loss of the halogen atom. openresearchlibrary.org The primary fragmentation pathways, such as the expulsion of HCN or N₂, are generally conserved across different halogenated pyrazoles, although the relative intensities of the fragment ions may vary. openresearchlibrary.org
Advanced Research Applications of 1 4 Bromo 3 Methylphenyl 1h Pyrazole and Its Derivatives
Role as Key Synthetic Intermediates in Complex Chemical Synthesis
Bromo-substituted heteroaromatic compounds are foundational materials for creating more complex molecular architectures, primarily through transition-metal-catalyzed cross-coupling reactions. smolecule.comcymitquimica.com The presence of a bromine atom on the phenyl ring of 1-(4-Bromo-3-methylphenyl)-1H-pyrazole makes it an excellent substrate for such transformations. This functional group provides a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern organic synthesis.
One of the most powerful methods for this purpose is the Suzuki-Miyaura cross-coupling reaction . This reaction typically involves the palladium-catalyzed coupling of an organohalide with an organoboron compound. For a compound like this compound, the bromo group can be readily coupled with a variety of boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups. This versatility allows for the systematic modification of the phenyl ring, enabling the synthesis of a library of derivatives with diverse electronic and steric properties. Research on other bromo-pyrazoles has demonstrated that even unprotected pyrazole (B372694) moieties can undergo Suzuki-Miyaura coupling under specific conditions, highlighting the robustness of this synthetic strategy.
Similarly, the Heck reaction offers another avenue for the functionalization of this pyrazole derivative. The Heck reaction facilitates the coupling of aryl halides with alkenes, catalyzed by a palladium complex. This allows for the introduction of vinyl groups, which can be further elaborated into a wide range of functional groups. The application of the Heck reaction to various bromo-pyrazole systems has been documented, underscoring its potential for modifying structures like this compound.
The pyrazole ring itself can also be a site for further functionalization, although the bromo-substituted phenyl group is the more common reactive site for cross-coupling. The combination of a stable pyrazole core with a reactive bromo-phenyl group makes this compound a valuable building block for constructing complex, polyfunctional molecules with applications in medicinal chemistry, materials science, and beyond.
Exploration in Materials Science for Optoelectronic and Functional Material Development
Pyrazole-containing compounds are increasingly being investigated for their potential in materials science, particularly in the field of optoelectronics. The electron-rich nature of the pyrazole ring, combined with its ability to participate in π-conjugated systems, makes it an attractive component for designing novel functional materials. These materials have potential applications in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells.
Derivatives of this compound can be envisioned as components of larger conjugated systems. Through cross-coupling reactions at the bromo position, as discussed in the previous section, it is possible to link the pyrazole-phenyl unit to other aromatic or heteroaromatic systems. This extension of π-conjugation is a key strategy for tuning the electronic and photophysical properties of organic materials. For instance, creating larger, planar molecules can enhance intermolecular π-π stacking, which is crucial for efficient charge transport in organic semiconductors.
The inherent properties of the pyrazole ring, such as its thermal stability and electron-donating or -accepting character (which can be modulated by substituents), are advantageous for materials design. While specific studies on the optoelectronic properties of this compound itself are not widely reported, the broader class of pyrazole derivatives has shown promise. Researchers have explored how modifying the substituents on the pyrazole and its attached phenyl rings can influence properties like the frontier molecular orbital energies (HOMO and LUMO), which in turn affect charge injection and transport, as well as the color of light emission in OLEDs. The development of new pyrazole-based conjugated molecules remains an active area of research with the goal of creating high-performance and cost-effective organic electronic devices.
Development as Organic Ligands in Coordination Chemistry and Catalysis
The pyrazole moiety is a well-established and versatile ligand in coordination chemistry. The two adjacent nitrogen atoms in the pyrazole ring can coordinate to a wide range of metal ions, forming stable complexes with diverse geometries and electronic properties. This has led to the development of pyrazole-based ligands for applications in catalysis, magnetism, and as models for biological systems.
This compound and its derivatives can act as monodentate ligands, coordinating to a metal center through one of the pyrazole nitrogen atoms. More sophisticated polydentate ligands can be designed by introducing additional coordinating groups onto the pyrazole or phenyl rings. For example, functionalization of the phenyl ring via the bromo group could introduce other donor atoms, creating a bidentate or tridentate ligand capable of forming chelate rings with a metal ion. Chelation generally leads to more stable metal complexes.
The electronic properties of the ligand, which are influenced by the substituents on the phenyl and pyrazole rings, can have a significant impact on the properties of the resulting metal complex. For instance, electron-withdrawing or -donating groups can modulate the electron density at the metal center, which in turn can affect its catalytic activity or redox properties. Protic pyrazole ligands, those with an N-H group, have been shown to participate in metal-ligand cooperative catalysis, where the N-H bond plays an active role in substrate activation.
While the direct use of this compound as a ligand in published research is not extensively documented, the vast body of work on other pyrazole-based ligands provides a strong foundation for its potential in this area. The synthesis of metal complexes with this ligand could lead to new catalysts with unique reactivity or materials with interesting magnetic or photophysical properties.
Investigation in Agrochemistry Research for Compound Screening and Optimization
The pyrazole scaffold is a prominent feature in many commercially successful agrochemicals, including fungicides, herbicides, and insecticides. The biological activity of these compounds is often highly dependent on the nature and position of the substituents on the pyrazole ring and any attached aromatic groups. This makes this compound a molecule of interest for agrochemical research, serving as a template for the synthesis and screening of new potential crop protection agents.
In the realm of fungicides, pyrazole derivatives have been shown to be effective against a range of plant pathogenic fungi. The mode of action for some pyrazole fungicides involves the inhibition of succinate (B1194679) dehydrogenase (SDHI), a key enzyme in the fungal respiratory chain. The design of new SDHI fungicides often involves modifying the substituents on the pyrazole and phenyl rings to optimize binding to the target enzyme and to overcome resistance in fungal populations.
Similarly, in herbicide research, pyrazole-containing compounds have been developed that target various biological pathways in weeds. The this compound structure provides a framework that can be systematically modified to explore its herbicidal potential. The bromo group is particularly useful in this context, as it allows for the introduction of a wide array of different chemical groups through cross-coupling reactions, enabling a broad screening of structure-activity relationships.
Although specific studies detailing the agrochemical screening of this compound are not prevalent in the public literature, the established importance of the pyrazole core in commercial agrochemicals suggests that it and its derivatives are viable candidates for such research programs.
Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies in Biological Systems Research
A key application of this compound is as a scaffold for the design and synthesis of new biologically active molecules and for conducting structure-activity relationship (SAR) studies. SAR studies are fundamental in medicinal chemistry and drug discovery, as they help to identify the key structural features of a molecule that are responsible for its biological activity.
A notable example of this application is the synthesis of a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives. In this research, the precursor 4-bromo-3-methyl aniline (B41778) was coupled with pyrazine-2-carboxylic acid to form an amide, which was then further diversified using Suzuki cross-coupling reactions at the bromo position. These derivatives were then evaluated for their antibacterial activity against extensively drug-resistant Salmonella Typhi and as inhibitors of the alkaline phosphatase enzyme.
Below is a data table summarizing the inhibitory activity of some of the synthesized analogs, illustrating the SAR.
| Compound ID | R Group (at position 4 of the phenyl ring) | Alkaline Phosphatase IC₅₀ (µM) |
| 5a | Phenyl | 2.145 ± 0.05 |
| 5b | 4-Chlorophenyl | 1.892 ± 0.04 |
| 5c | 4-Nitrophenyl | 1.637 ± 0.03 |
| 5d | 4-(Methoxycarbonyl)phenyl | 1.469 ± 0.02 |
This type of systematic study is crucial for the rational design of new therapeutic agents. By starting with a core structure like this compound (or its aniline precursor), researchers can efficiently generate a library of related compounds and identify promising leads for further development. The pyrazole ring itself is a well-known pharmacophore, and its combination with the modifiable bromo-phenyl group makes this a powerful platform for drug discovery research.
Q & A
Q. What are the optimal synthetic routes for 1-(4-Bromo-3-methylphenyl)-1H-pyrazole, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with brominated precursors. For example, cyclocondensation of brominated enones with hydrazines under controlled temperature and solvent conditions (e.g., acetonitrile or DMF) is a common approach . Key parameters include:
- Temperature : 60–80°C for cyclization.
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
- Purification : Column chromatography with hexane/ethyl acetate gradients for high purity (>95%) . Yields can be improved by optimizing stoichiometry and avoiding moisture-sensitive intermediates .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine and methyl group positions) .
- X-ray crystallography : SHELX software (SHELXL/SHELXD) for resolving crystal structures, particularly for analyzing π-π stacking or halogen bonding interactions .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and isotopic patterns from bromine .
Q. What are the typical reactivity profiles of brominated pyrazole derivatives in cross-coupling reactions?
The bromine substituent enables Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:
- Suzuki reactions : Use Pd(PPh₃)₄ as a catalyst with arylboronic acids in THF/water at 80°C .
- Nucleophilic substitutions : React with amines or thiols under basic conditions (K₂CO₃) in DMF .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., ambiguous NOE signals) be resolved for this compound?
Advanced strategies include:
- DFT calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian09) to validate structural assignments .
- Variable-temperature NMR : Identify dynamic effects causing signal broadening .
- Synchrotron X-ray diffraction : High-resolution data collection to resolve disordered substituents .
Q. What experimental approaches are used to study structure-activity relationships (SAR) for biological targets?
- Enzyme inhibition assays : Test derivatives against kinases or cytochrome P450 isoforms, using IC₅₀ measurements and molecular docking (AutoDock Vina) to correlate substituent effects with activity .
- Thermodynamic profiling : Isothermal titration calorimetry (ITC) to quantify binding affinities influenced by the bromine atom’s electronic effects .
Q. How can computational modeling guide the design of analogs with improved thermal stability?
- Molecular dynamics (MD) simulations : Predict decomposition pathways under thermal stress (e.g., 300–500 K) .
- Hirshfeld surface analysis : Identify weak intermolecular interactions (e.g., C–H···Br) that enhance crystal packing stability .
Q. What strategies mitigate side reactions during multi-step syntheses of functionalized pyrazoles?
- Protecting groups : Use tert-butyloxycarbonyl (Boc) for amine intermediates to prevent unwanted alkylation .
- Flow chemistry : Continuous processing to minimize intermediate degradation and improve reproducibility .
Q. How do environmental factors (pH, temperature) influence the compound’s mechanism of action in biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
